molecular formula C15H25NO5 B2412362 3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 2219375-98-9

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B2412362
CAS No.: 2219375-98-9
M. Wt: 299.367
InChI Key: SOTWCHVKEIDVSE-UHFFFAOYSA-N
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Description

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with an allyloxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a suitable nucleophile.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The allyloxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the free amine after Boc removal.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects depends on the specific context of its use. In general, the compound can interact with various molecular targets through its functional groups. For example, the free amine (after Boc removal) can form hydrogen bonds or ionic interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-((Methoxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.

    3-((Allyloxy)methyl)-1-(acetoxy)piperidine-3-carboxylic acid: Similar structure but with an acetoxy group instead of a Boc group.

Uniqueness

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is unique due to the presence of both the allyloxy group and the Boc protecting group, which confer specific reactivity and stability properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-9-20-11-15(12(17)18)7-6-8-16(10-15)13(19)21-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTWCHVKEIDVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(COCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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